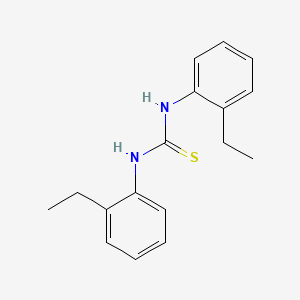
2,2'-Diethylthiocarbanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diethylthiocarbanilide is an organic compound with the molecular formula C15H20N2S. It is a derivative of thiourea and is known for its applications in various industrial processes. This compound is characterized by its white crystalline appearance and is used primarily as a vulcanization accelerator in the rubber industry .
Méthodes De Préparation
2,2’-Diethylthiocarbanilide can be synthesized through the reaction of aniline with carbon disulfide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the thiourea derivative. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
2,2’-Diethylthiocarbanilide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Diethylthiocarbanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiourea derivatives.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mécanisme D'action
The mechanism of action of 2,2’-Diethylthiocarbanilide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
2,2’-Diethylthiocarbanilide can be compared with other thiourea derivatives such as:
Thiocarbanilide: Similar in structure but lacks the ethyl groups, making it less effective as a vulcanization accelerator.
N,N’-Diethylthiourea: Another derivative with similar properties but different industrial applications.
Diphenylthiourea: Known for its use in the rubber industry but has different reactivity due to the presence of phenyl groups.
The uniqueness of 2,2’-Diethylthiocarbanilide lies in its specific structure, which provides enhanced stability and reactivity in various industrial processes .
Propriétés
Numéro CAS |
5395-94-8 |
|---|---|
Formule moléculaire |
C17H20N2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1,3-bis(2-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-13-9-5-7-11-15(13)18-17(20)19-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Clé InChI |
WYMLGVPROUZGCI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



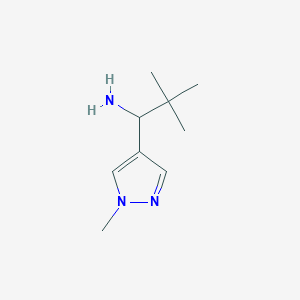
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)
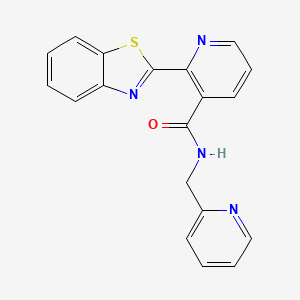
![4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12120824.png)
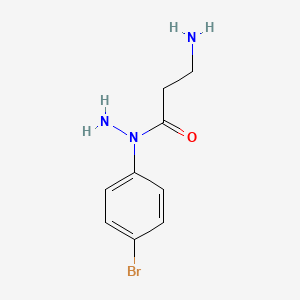

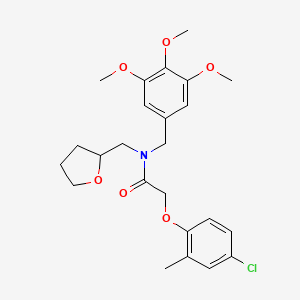
![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)
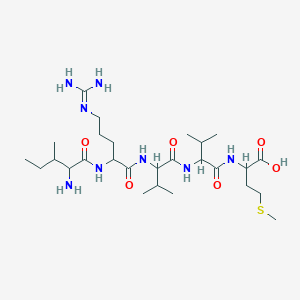


![5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12120884.png)
